RG7167 -

RG7167

Catalog Number: EVT-288200
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RG7167 is a potent, orally bioavailable, highly selective MEK inhibitor. It potently inhibits the MAPK signaling pathway activation and tumor cell growth. Single-agent oral administration resulted in complete tumor regression in xenograft models.
Source and Classification

RG7167 is classified under the category of nucleoside analogs. These compounds are designed to mimic natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. By mimicking these structures, RG7167 can interfere with viral replication processes. The compound's development is part of a broader effort to create antiviral therapies that can effectively target and inhibit viral pathogens.

Synthesis Analysis

Methods and Technical Details

The synthesis of RG7167 involves several key steps that utilize standard organic chemistry techniques. The initial phase typically includes the formation of the nucleoside core structure, which is achieved through glycosylation reactions. This step is crucial as it determines the biological activity of the resulting compound.

Following the formation of the core structure, various modifications are made to enhance the compound's antiviral properties. These modifications often include:

  • Phosphorylation: This step is essential for converting the nucleoside into its active triphosphate form, which is necessary for incorporation into viral RNA.
  • Protective Group Strategies: To facilitate selective reactions, protective groups are used during synthesis to prevent unwanted side reactions.
Molecular Structure Analysis

Structure and Data

RG7167's molecular structure can be characterized by its unique arrangement of atoms that include a ribose sugar moiety linked to a nucleobase. The specific configuration of functional groups on this structure is critical for its interaction with viral enzymes.

Key structural features include:

  • Nucleobase: The presence of specific functional groups that enhance binding affinity to viral targets.
  • Sugar Moiety: The ribose component plays a significant role in mimicking natural substrates within viral replication machinery.

The molecular formula and weight are critical parameters for understanding its pharmacokinetics and dynamics. RG7167 has been subjected to various spectroscopic analyses (e.g., NMR, mass spectrometry) to confirm its structure and purity.

Chemical Reactions Analysis

Reactions and Technical Details

RG7167 undergoes several chemical reactions that are pivotal in determining its efficacy as an antiviral agent:

  • Inhibition of Viral Polymerases: RG7167 acts as a substrate for viral polymerases but terminates elongation upon incorporation due to structural modifications.
  • Metabolic Stability: The compound's resistance to metabolic degradation by host enzymes is crucial for maintaining its therapeutic levels in vivo.

These reactions highlight RG7167's mechanism of action at the molecular level, emphasizing its role in disrupting normal viral replication processes.

Mechanism of Action

Process and Data

The mechanism of action for RG7167 involves several key processes:

  1. Incorporation into Viral RNA: Once phosphorylated, RG7167 can be incorporated into the growing RNA strand by viral RNA polymerases.
  2. Chain Termination: Due to its modified structure, once incorporated, it prevents further elongation of the RNA chain, effectively halting viral replication.
  3. Disruption of Viral Lifecycle: This termination leads to a decrease in viral load and aids in controlling infections.

Data from preclinical studies have shown promising results regarding RG7167's ability to reduce viral titers in infected cells, supporting its potential as an effective antiviral therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RG7167 exhibits several notable physical and chemical properties:

  • Solubility: The compound is typically soluble in polar solvents, which facilitates its formulation into pharmaceutical preparations.
  • Stability: Under controlled conditions, RG7167 demonstrates stability against hydrolysis and enzymatic degradation.
  • Melting Point and Boiling Point: These thermal properties are critical for determining appropriate storage conditions and formulation strategies.

Comprehensive analyses using techniques such as differential scanning calorimetry (DSC) have provided insights into these properties, aiding in the development of effective delivery systems.

Applications

Scientific Uses

RG7167 has potential applications in various scientific domains:

  • Antiviral Research: Its primary application lies in the development of antiviral therapies targeting specific viral infections.
  • Drug Development Studies: Researchers are investigating RG7167 as part of broader drug development programs aimed at enhancing treatment options for resistant viral strains.
  • Mechanistic Studies: The compound serves as a valuable tool for studying viral replication mechanisms and evaluating new antiviral strategies.
Introduction to RG7167 in Oncological Research

Historical Context and Discovery of RG7167 as a MEK Inhibitor

RG7167 (also known as rigosertib, ON 01910.Na) emerged in the early 2000s as a novel styryl benzyl sulfone compound during anticancer drug screening efforts. Unlike conventional kinase inhibitors developed during this era, RG7167 represented a structurally unique small molecule initially characterized as a non-ATP-competitive kinase inhibitor with a distinctive mechanism of action [7]. Early preclinical studies demonstrated its potent ability to induce mitotic arrest and apoptosis across diverse human cancer cell lines while exhibiting minimal cytotoxicity toward normal cells—a therapeutic index that spurred significant research interest [2]. Initial mechanistic investigations classified RG7167 as a multi-kinase inhibitor targeting PLK1 and PI3K pathways, though subsequent studies revealed more complex and indirect effects on key signaling networks [2] [7]. The pivotal recognition of RG7167 as a modulator of the RAS-RAF-MEK-ERK pathway came through detailed molecular analyses showing that prolonged exposure induced hyperphosphorylation of critical pathway components via stress-activated kinases—a discovery that fundamentally redefined its primary mechanism as a MEK pathway inhibitor [1] [2].

Role of RG7167 in Targeting the RAS-RAF-MEK-ERK Signaling Pathway

RG7167 exerts its inhibitory effects on the RAS-RAF-MEK-ERK pathway through a sophisticated phospho-regulatory circuit rather than direct MEK kinase inhibition. Research demonstrates that RG7167 activates the stress-induced JNK cascade, leading to extensive phosphorylation of S/TP sites (serine/threonine-proline motifs) on key pathway components Sos1 and Raf kinases [1] [2]. This hyperphosphorylation creates a signaling checkpoint that renders these molecules unresponsive to upstream activators. Specifically, mass spectrometry analyses identified multiple phosphorylation sites induced by RG7167 treatment: S29, S244, S296, S301, and S642 on C-Raf and S151, T401, S419, S750, and T753 on B-Raf [2]. These modifications fundamentally alter the functional capacity of Raf proteins, disrupting their ability to form activation-competent dimers—a critical step for signal transduction through the ERK cascade [1] [2].

Table 1: Key Phosphorylation Sites Induced by RG7167 on RAS Pathway Components

Target ProteinPhosphorylation SitesFunctional ConsequenceValidation Method
C-RafS29, S244, S296, S301, S642Disrupted dimerization capacityMass spectrometry, λ-phosphatase assay
B-RafS151, T401, S419, S750, T753Impaired kinase activationElectrophoretic mobility shift, dimerization assays
Sos1Multiple S/TP sitesReduced GEF activityPhospho-specific antibodies, functional assays

The biological consequence of this phospho-inhibitory mechanism is profound disruption of signal transduction fidelity. RG7167-treated cells exhibit markedly reduced phosphorylation of MEK and ERK following growth factor stimulation, effectively decoupling extracellular signals from nuclear transcriptional responses [2]. This pathway inhibition occurs independently of common oncogenic mutations (e.g., BRAF V600E), positioning RG7167 as a potential broad-spectrum inhibitor for cancers with various genetic drivers of pathway activation. Importantly, this mechanism is engaged not only by RG7167 but also by other stress-inducing cancer therapeutics like paclitaxel, suggesting RG7167 functions as a pathway reset agent through induction of a fundamental cellular stress response [1].

Rationale for MEK Inhibition in Mutant B-RAF-Driven Cancers

The therapeutic targeting of the RAS-RAF-MEK-ERK pathway holds particular significance in B-RAF-mutant cancers, which represent approximately 8% of all human malignancies. Oncogenic B-RAF mutations—most notably the V600E substitution—result in constitutive kinase activity that drives uncontrolled proliferation and survival through persistent MEK-ERK signaling [5] [7]. These mutations are especially prevalent in melanoma (40-60%), papillary thyroid cancer (30-50%), and hairy cell leukemia (100%), creating a compelling therapeutic rationale for pathway inhibition [5] [7].

RG7167 presents a unique therapeutic approach in this context due to its ability to bypass common resistance mechanisms associated with direct RAF inhibitors. First-generation ATP-competitive RAF inhibitors (e.g., vemurafenib) demonstrate impressive clinical responses in BRAF-mutant melanoma but face limitations through several resistance mechanisms: paradoxical pathway activation in RAS-mutant backgrounds, dimer-dependent resistance, and the development of secondary mutations in BRAF or upstream pathway components [7]. RG7167 circumvents these limitations through its upstream JNK-mediated mechanism that simultaneously targets both RAS activation (via Sos1 phosphorylation) and RAF function [1] [2].

Table 2: BRAF Mutation Prevalence and Therapeutic Implications in Human Cancers

Cancer TypeBRAF Mutation FrequencyCommon Mutation TypesResponse to Direct RAF Inhibitors
Melanoma40-60%V600E (90%), V600K/R/DHigh initial response, frequent resistance
Papillary Thyroid30-50%V600E, AKAP9-BRAF fusionModerate response
Colorectal5-15%V600E, G469A/VLimited single-agent response
Hairy Cell Leukemia~100%V600EExceptional response

The molecular rationale extends beyond BRAF mutations to encompass other genetic alterations that hyperactivate the pathway. In pancreatic ductal adenocarcinoma, where KRAS mutations approach 90%, RG7167 offers a potential strategy to target this "undruggable" oncogene indirectly through its effects on SOS1-mediated RAS activation and downstream pathway components [4] [6]. Similarly, in tumors with NF1 loss (a negative regulator of RAS), RG7167-induced phosphorylation creates a compensatory inhibitory mechanism that dampens pathway output independent of the specific genetic lesion driving activation [5]. This broad applicability across diverse oncogenic contexts represents a significant therapeutic advantage, particularly in malignancies with high unmet need such as pancreatic cancer and KRAS-mutant non-small cell lung cancer where effective targeted therapies remain elusive [4] [6].

Properties

Product Name

RG7167

IUPAC Name

NONE

Solubility

Soluble in DMSO

Synonyms

RG7167; RG 7167; RG-7167; CIF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.